2-Methoxyquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGNRVWOYGNMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153800-77-1 | |
| Record name | 2-methoxyquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methoxyquinolin 6 Amine and Its Structural Analogs
Direct Synthetic Routes to the 2-Methoxyquinolin-6-amine Nucleus
The construction of the this compound core can be approached through several established synthetic strategies for quinoline (B57606) ring formation, followed by functional group interconversions. The synthesis often commences from appropriately substituted aniline precursors, leading to a 6-nitro or 6-halo-quinoline intermediate, which is then converted to the target amine.
Photoredox Catalysis for Nitro Group Reduction to Amine
A common strategy for the synthesis of this compound involves the reduction of a 2-methoxy-6-nitroquinoline precursor. While classical reduction methods using metal catalysts (e.g., Pd/C, SnCl₂) are effective, modern synthetic chemistry has seen the rise of photoredox catalysis as a greener and milder alternative. This approach utilizes visible light to excite a photocatalyst, which then initiates a single-electron transfer process to reduce the nitro group.
Although a specific protocol for the photocatalytic reduction of 2-methoxy-6-nitroquinoline is not extensively detailed in the reviewed literature, the general applicability of this method to a wide range of nitroarenes and nitro-N-heteroaryls is well-established. For instance, a photoreductive protocol using a [Ru(bpy)₃]²⁺ photocatalyst, blue light LEDs, and a stoichiometric reductant like ascorbic acid has been successfully employed for the reduction of various nitroquinolines to their corresponding aminoquinolines. The reaction typically proceeds under mild, ambient temperature conditions, offering excellent functional group tolerance.
Table 1: Representative Conditions for Photocatalytic Nitro Reduction
| Entry | Nitro Substrate | Photocatalyst | Reductant | Solvent | Light Source | Yield (%) |
| 1 | 6-Nitroquinoline | [Ru(bpy)₃]Cl₂ | Ascorbic Acid | MeCN/H₂O | Blue LEDs | >95 |
| 2 | 8-Nitroquinoline | [Ru(bpy)₃]Cl₂ | Ascorbic Acid | MeCN/H₂O | Blue LEDs | 75 |
| 3 | 4-Nitroquinoline | [Ru(bpy)₃]Cl₂ | Ascorbic Acid | MeCN/H₂O | Blue LEDs | 91 |
This table presents data for analogous nitroquinoline substrates to illustrate the general reaction conditions and efficacy of the photoredox reduction methodology.
The proposed mechanism involves the excitation of the photocatalyst by visible light, followed by reductive quenching by the sacrificial electron donor (e.g., ascorbic acid). The resulting highly reducing species then transfers an electron to the nitroquinoline substrate, initiating a cascade of electron and proton transfers that ultimately yields the aminoquinoline product.
Skraup Reaction-Based Syntheses and Subsequent Transformations
The Skraup reaction and its variations, such as the Doebner-von Miller reaction, are cornerstone methods for quinoline synthesis. These reactions typically involve the condensation of an aniline with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acidic conditions.
To synthesize the this compound scaffold, one would typically start with a p-substituted aniline, such as p-anisidine (4-methoxyaniline). For example, the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a dehydrating agent like polyphosphoric acid can yield 6-methoxy-2-methylquinolin-4-ol. This intermediate can then undergo further transformations, including nitration and chlorination, to produce a versatile intermediate like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline researchgate.net.
A more direct approach would involve the Skraup synthesis using p-nitroaniline and glycerol to first form 6-nitroquinoline, followed by subsequent modifications to introduce the 2-methoxy group. However, a more convergent synthesis might involve the formation of a 2-chloro-6-nitroquinoline intermediate, which can then be readily converted to the 2-methoxy derivative. The conversion of a 2-chloroquinoline to a 2-methoxyquinoline is typically achieved by nucleophilic aromatic substitution with sodium methoxide in methanol chemicalbook.com.
Table 2: Example of 2-Chloro to 2-Methoxyquinoline Conversion
| Entry | Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |
| 1 | 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | Methanol | Reflux | 3-benzyl-6-bromo-2-methoxyquinoline | 89 |
This table illustrates the high efficiency of the nucleophilic substitution to form the 2-methoxyquinoline moiety.
Following the formation of 2-methoxy-6-nitroquinoline, the final step is the reduction of the nitro group as described in the previous section.
Multi-Component Reaction Approaches for Quinoline Construction
Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules in a single synthetic operation. Several MCRs are known for the synthesis of quinoline derivatives, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
While a specific MCR that directly yields this compound has not been prominently reported, the modular nature of MCRs allows for the potential design of such a synthesis. A hypothetical approach could involve a four-component reaction utilizing a derivative of p-anisidine, an ortho-amino benzaldehyde, and a suitable carbonyl compound that would lead to the desired substitution pattern on the quinoline ring. The versatility of MCRs makes them an attractive area for future research in the streamlined synthesis of this and related quinoline scaffolds.
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to generate a library of derivatives for various applications, particularly in medicinal chemistry.
Regioselective Amination and Alkylation Protocols
An alternative route to the 6-amino group involves the direct amination of a 6-halo-2-methoxyquinoline precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. This reaction would involve coupling 6-bromo- or 6-chloro-2-methoxyquinoline with an ammonia surrogate or a protected amine, followed by deprotection.
The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky electron-rich phosphine ligands, allow these reactions to proceed under relatively mild conditions rsc.orgresearchgate.net.
Table 3: General Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| 1 | Aryl Bromide | Primary Amine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene |
| 2 | Aryl Chloride | Secondary Amine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane |
This table provides general conditions for the palladium-catalyzed amination of aryl halides, which are applicable to the synthesis of 6-aminoquinoline derivatives from their 6-halo precursors.
Amide Bond Formation and Quinoline-Conjugate Synthesis
The primary amine at the 6-position of this compound is a versatile handle for further derivatization, most commonly through amide bond formation. This reaction allows for the coupling of the quinoline core to a wide variety of carboxylic acids, leading to the synthesis of quinoline-conjugates. These conjugates are of significant interest in drug discovery, as exemplified by the numerous quinoline-based kinase inhibitors that feature an amide linkage nih.govnih.gov.
The formation of the amide bond can be achieved through several standard coupling methods. A common and straightforward approach is the Schotten-Baumann reaction, which involves the acylation of the amine with an acid chloride or anhydride (B1165640) in the presence of a base tifr.res.in.
Table 4: Representative Schotten-Baumann Reaction Conditions
| Entry | Amine | Acid Chloride | Base | Solvent | Product |
| 1 | Aniline | Benzoyl chloride | NaOH (aq) | H₂O/DCM | N-Phenylbenzamide |
| 2 | Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | N-Benzyl-4-fluorobenzamide |
This table shows typical conditions for the Schotten-Baumann reaction, which can be directly applied to the acylation of this compound.
Introduction of Boronic Acid Functionalities
The introduction of boronic acid functionalities into heterocyclic scaffolds is a cornerstone of modern organic synthesis, primarily due to the versatility of boronic acids and their derivatives as intermediates in metal-catalyzed cross-coupling reactions. nih.gov Organoboron compounds, particularly aryl boronic acids, are extensively used as building blocks in the construction of complex molecules. nih.gov The stability, low toxicity, and versatile reactivity of boronic acids make them ideal for applications in medicinal chemistry and materials science. nih.gov
Several general methodologies are employed for the synthesis of aryl boronic acids, which can be adapted for the functionalization of quinoline systems. One of the most common approaches involves the electrophilic trapping of an organometallic intermediate with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate. nih.govmdpi.com The necessary organometallic species (organolithium or Grignard reagents) are typically generated from the corresponding aryl halide through a lithium-halogen exchange or reaction with magnesium metal.
Another powerful and widely used method is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of aryl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.gov This reaction offers excellent functional group tolerance and is a reliable method for accessing boronic esters, which can be subsequently hydrolyzed to the desired boronic acids. More recently, direct C-H borylation reactions catalyzed by transition metals (such as iridium or rhodium) have emerged as an atom-economical alternative, allowing for the conversion of an aromatic C-H bond directly into a C-B bond. nih.gov
In the context of quinoline derivatives, these methods can be applied to introduce a boronic acid group at various positions. For instance, the synthesis of 2-quinonyl boronic acids has been achieved from 1,4-dimethoxy aromatic precursors through a sequence of regiocontrolled boronation followed by oxidative demethylation. nih.gov The resulting quinonyl boronic acids demonstrate the utility of this functional group as a temporary controller that can enhance reactivity in subsequent transformations like the Diels-Alder reaction. nih.gov
Table 1: General Methodologies for the Synthesis of Aryl Boronic Acids
| Method | Substrate | Reagent(s) | Catalyst/Conditions | Product |
| Organometallic Trapping | Aryl Halide (Ar-X) | 1. Mg or n-BuLi2. B(OR)₃3. H₃O⁺ | Low temperature | Aryl Boronic Acid (Ar-B(OH)₂) |
| Miyaura Borylation | Aryl Halide/Triflate (Ar-X) | Bis(pinacolato)diboron | Pd catalyst (e.g., Pd(dppf)Cl₂), base | Aryl Boronate Ester |
| Direct C-H Borylation | Arene (Ar-H) | Bis(pinacolato)diboron | Ir or Rh catalyst | Aryl Boronate Ester |
Synthesis of Quinoline N-Oxide Derivatives
Quinoline N-oxides are highly valuable synthetic intermediates that exhibit altered reactivity compared to their parent quinolines. The N-oxide functional group acts as an internal oxidant and significantly influences the electronic properties of the aromatic ring. thieme-connect.de This activation makes the quinoline scaffold susceptible to a variety of transformations, including nucleophilic attack, particularly at the C2 and C4 positions, and C-H functionalization reactions. thieme-connect.denih.gov
The most direct and common method for the preparation of quinoline N-oxides is the oxidation of the nitrogen atom of the quinoline ring. thieme-connect.de This transformation is typically achieved using peroxy acids. A wide range of oxidizing agents have been proven effective for this purpose, with m-chloroperoxybenzoic acid (m-CPBA) being one of the most frequently used reagents. thieme-connect.de Other effective oxidants include magnesium monoperphthalate and dimethyldioxirane (DMDO). thieme-connect.de
Research has shown that substituted peroxy acids, such as p-(methoxycarbonyl)perbenzoic acid (p-MCPBA), are also efficient reagents for the N-oxidation of various nitrogen heterocycles, including quinoline derivatives. researchgate.net The reaction rate can be influenced by the electronic nature of substituents on the quinoline ring; electron-donating groups can facilitate the oxidation. researchgate.net The choice of solvent can also play a critical role in the reaction kinetics. researchgate.net The presence of a methoxy (B1213986) group on the quinoline ring, as in 2-methoxyquinoline, is generally well-tolerated and can lead to the formation of the corresponding N-oxide in good yields. nih.gov These N-oxide derivatives serve as precursors for further functionalization, such as deoxygenative C2-heteroarylation, demonstrating their synthetic utility. nih.gov
Table 2: Reagents for the N-Oxidation of Quinolines
| Oxidizing Reagent | Abbreviation | Typical Substrates | General Conditions |
| m-Chloroperoxybenzoic acid | m-CPBA | Quinolines, Pyridines | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. |
| p-(Methoxycarbonyl)perbenzoic acid | p-MCPBA | Substituted Pyridines and Quinolines | Various solvents, reaction completion in 10-25 min |
| Magnesium monoperoxyphthalate | MMPP | Heteroarenes | Aqueous or alcoholic solvents |
| Dimethyldioxirane | DMDO | Hindered Heteroarenes | Acetone solution, low temperature |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methoxyquinolin 6 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Characterization
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Methoxyquinolin-6-amine, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.
The aromatic region is expected to show a complex pattern of signals due to the protons on the bicyclic quinoline core. The protons on the pyridine (B92270) ring (at positions 3 and 4) and the benzene (B151609) ring (at positions 5, 7, and 8) will have chemical shifts influenced by the electron-donating effects of the methoxy and amino groups. The methoxy group protons will typically appear as a sharp singlet further upfield, while the amine protons are expected to produce a broader signal. The exact chemical shifts and coupling patterns allow for the unambiguous assignment of each proton, confirming the substitution pattern of the quinoline ring. The signal for protons attached to nitrogen can vary in chemical shift and may be broadened due to hydrogen bonding and exchange. libretexts.orglibretexts.org
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | Multiplet (m) |
| Amine (-NH₂) | 3.5 - 5.0 (broad) | Singlet (s) |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and concentration.
¹³C-NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton. In this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. libretexts.orgoregonstate.edu Aromatic carbons typically resonate in the range of 110-160 ppm. oregonstate.educompoundchem.com The carbon atom attached to the methoxy group (C2) and the carbon attached to the amino group (C6) will be significantly influenced by these substituents. The methoxy carbon itself will appear as a distinct signal around 55-60 ppm. nih.gov Quaternary carbons (those without attached hydrogens) often show weaker signals. oregonstate.edu Analysis of a related structure, 4-(6-Methoxyquinolin-2-yl)morpholine, shows aromatic carbons in the range of 106-157 ppm and a methoxy carbon at 55.5 ppm, supporting these predictions. rsc.org
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C=C | 100 - 150 |
| Aromatic C-N | 140 - 160 |
| Aromatic C-O | 150 - 160 |
| Methoxy (-OCH₃) | 55 - 65 |
Note: These are general ranges; specific assignments require detailed spectral analysis and comparison with computational data.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), the exact molecular weight is 174.203 g/mol . synquestlabs.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 174.
Under techniques like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺, at m/z 175.0866. uni.lu The high-resolution mass measurement allows for the confirmation of the molecular formula.
Fragmentation analysis provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For quinoline-based alkaloids, common fragmentation pathways involve losses of small neutral molecules. researchgate.netnih.gov For this compound, potential fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of carbon monoxide (CO). The presence of an odd number of nitrogen atoms (two) is consistent with the "Nitrogen Rule," which states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (including zero). libretexts.orgmiamioh.edu Experimental MS/MS data for the isomeric compound 6-Methoxy-8-quinolinamine shows a prominent fragment at m/z 132, which could correspond to the loss of the methoxy group and subsequent rearrangement. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 174.079 | Molecular Ion |
| [M+H]⁺ | 175.087 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 197.069 | Sodium Adduct uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the primary amine (-NH₂), the methoxy group (-OCH₃), and the aromatic quinoline system.
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations. libretexts.orgorgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The aromatic quinoline ring will show multiple sharp absorption bands in the 1450-1650 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is found in the 1580-1650 cm⁻¹ range. orgchemboulder.com
C-O Stretching: A strong absorption band corresponding to the C-O stretch of the aryl ether (methoxy group) is expected between 1200 and 1300 cm⁻¹. libretexts.org
C-N Stretching: The aromatic amine C-N stretching vibration typically gives rise to a band in the 1250-1335 cm⁻¹ region. orgchemboulder.com
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) orgchemboulder.comwpmucdn.com |
| Primary Amine | N-H Bend | 1580 - 1650 orgchemboulder.com |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy Group | C-H Stretch (aliphatic) | < 3000 |
| Aryl Ether | C-O Stretch | 1200 - 1300 libretexts.org |
| Aromatic Amine | C-N Stretch | 1250 - 1335 orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring of this compound is an extended π-conjugated system, which is expected to absorb UV radiation, leading to π → π* transitions.
Simple aromatic hydrocarbons like benzene absorb at shorter wavelengths, but the extended conjugation of the quinoline system, along with the presence of electron-donating auxochromes (the -NH₂ and -OCH₃ groups), shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). Arylamines, for example, show a shift in the primary absorption band to longer wavelengths compared to benzene. libretexts.org Therefore, this compound is expected to exhibit strong absorption bands in the UV region, likely above 250 nm, which is characteristic of substituted quinoline derivatives. nih.govnih.gov The precise λ_max values and molar absorptivities can be used for quantitative analysis and to study the electronic effects of the substituents.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to generate a detailed map of electron density and thus determine the exact positions of each atom.
If a suitable single crystal of this compound were obtained, X-ray crystallography would provide unambiguous data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The preferred spatial arrangement of the methoxy and amino groups relative to the quinoline ring.
Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules are arranged in the crystal lattice.
Computational Chemistry and Theoretical Investigations of 2 Methoxyquinolin 6 Amine and Its Derivatives
Density Functional Theory (DFT) Calculations in Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. irjweb.comdergipark.org.tr This method is particularly effective for calculating the molecular and electronic properties of organic compounds like 2-Methoxyquinolin-6-amine. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the accurate determination of the molecule's geometry and electronic distribution. dergipark.org.trnih.govnih.gov
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govarxiv.orgnih.gov For a flexible molecule like this compound, which has rotatable bonds associated with the methoxy (B1213986) and amine groups, conformational analysis is performed to identify the various possible conformers and their relative stabilities. researchgate.net
The process involves starting with an initial geometry and systematically altering the coordinates of the atoms to find the structure with the lowest energy. nih.gov For quinoline (B57606) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com The most stable conformer, or the global minimum, represents the most likely structure of the molecule under experimental conditions. This optimized geometry is crucial as it serves as the basis for all subsequent property calculations, including electronic and spectroscopic parameters. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for Substituted Quinoline Cores (Illustrative)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.42 | 118 - 121 |
| C-N (in ring) | 1.33 - 1.38 | 117 - 123 |
| C-O (methoxy) | ~1.36 | - |
| O-CH3 (methoxy) | ~1.43 | - |
| C-NH2 (amine) | ~1.38 | - |
| C-O-C (angle) | - | ~118 |
Note: This table provides illustrative values based on general findings for substituted quinolines and related aromatic compounds. Specific values for this compound require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comphyschemres.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.govphyschemres.org DFT calculations are widely used to compute the energies of these orbitals and the resulting energy gap. irjweb.comphyschemres.org
Table 2: Illustrative FMO Properties of Aromatic Amine and Quinoline Derivatives
| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Triazine Derivative | -6.29 | -1.81 | 4.48 |
| Iron(III) Porphyrin Complex | - | - | 0.90 |
| Substituted Chalcone | - | - | 4.60 |
Note: The values presented are for illustrative purposes from studies on various heterocyclic and aromatic compounds to demonstrate typical ranges. irjweb.com Specific calculations are required for this compound.
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including chemical hardness (η) and global softness (S). These parameters provide further insight into the molecule's stability and reactivity.
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution or charge transfer. It is calculated using the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2
A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.com
Global Softness (S) is the reciprocal of chemical hardness and describes the capacity of a molecule to accept electrons. It is calculated as: S = 1 / η
A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. irjweb.comnih.gov These descriptors are valuable in predicting how this compound might interact with other molecules.
DFT calculations are a reliable method for predicting various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. dergipark.org.trnih.gov By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. dergipark.org.tr These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups. dergipark.org.tr
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). dergipark.org.tr Theoretical prediction of the UV-Visible absorption spectrum can also be performed using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. dergipark.org.tr
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govlew.ro This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting the binding affinity and interaction patterns of a potential drug molecule like this compound with a specific biological target. nih.govresearchgate.net
The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The results are ranked based on a scoring function, with lower binding energies indicating more favorable interactions. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govlew.ro For quinoline derivatives, docking studies have been performed against various targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govnih.govresearchgate.net
Table 3: Examples of Molecular Docking Studies on Quinoline Derivatives
| Quinoline Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 |
| 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one | DNA Topoisomerase II | - | GLN778, DT8, DT9, DG13 |
| Pyrimidine derivatives | Cyclin-dependent kinase (CDK1) | -8.9 | Asp86, Glu8 |
Note: This table showcases results from docking studies on various quinoline-based compounds against different biological targets to illustrate the application of this method. nih.govnih.govlew.ro
In Silico Pharmacokinetic Property Prediction and Drug-Likeness Assessment
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. nih.govresearchgate.netfrontiersin.orgmdpi.com Predicting these pharmacokinetic properties helps to identify compounds with a higher probability of success in clinical trials. nih.gov
Drug-likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely orally active drug. biocentury.comnih.gov One of the most common sets of guidelines is Lipinski's Rule of Five. nih.govdrugbank.comyoutube.com This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular weight ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Various computational programs and web servers can calculate these properties for this compound, providing a preliminary assessment of its potential as an oral drug candidate. nih.govnih.gov
Table 4: Lipinski's Rule of Five Parameters for Drug-Likeness Assessment
| Property | Guideline for Oral Bioavailability |
| Molecular Weight | ≤ 500 g/mol |
| LogP (Octanol-water partition coefficient) | ≤ 5 |
| Hydrogen Bond Donors (N-H, O-H groups) | ≤ 5 |
| Hydrogen Bond Acceptors (N, O atoms) | ≤ 10 |
Note: A compound that violates two or more of these rules may have problems with oral bioavailability. nih.govyoutube.com These parameters can be readily calculated for this compound using various cheminformatics tools.
Mechanistic Studies and Reaction Pathway Analysis using Computational Methods
Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving this compound and its derivatives. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and determine the energetic feasibility of various transformations. These theoretical investigations provide molecular-level insights that complement experimental findings and guide the design of new synthetic routes.
One of the primary applications of computational methods in this context is the study of nucleophilic aromatic substitution (SNAr) reactions. For quinoline derivatives, the positions on the ring exhibit different reactivities towards nucleophiles. Computational analysis can predict the most likely sites for substitution by examining the electronic properties of the molecule.
A key factor in determining the regioselectivity of SNAr reactions is the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO indicates the regions of a molecule that are most susceptible to nucleophilic attack. In a related study on a substituted 2-methoxyquinoline, DFT calculations showed that the LUMO density was significantly higher at the C4 position compared to the C2 position, where the methoxy group is located. This suggests that nucleophilic attack is more likely to occur at C4 clockss.org. This type of analysis is crucial for predicting the outcome of reactions involving derivatives of this compound.
The stability of reaction intermediates is another critical aspect that can be evaluated computationally. In SNAr reactions, the formation of a Meisenheimer complex is a key step. By calculating the energies of these intermediates, the preferred reaction pathway can be determined. For instance, in the reaction of 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline with amines, the Meisenheimer complex formed by the attack at the C4 position was found to be more stable than the one formed by the attack at the C2 position clockss.org.
The entire energy profile of a reaction can be mapped out computationally, including the energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies, which are indicative of the reaction rate. A lower activation energy corresponds to a faster reaction. The following table illustrates a hypothetical energy profile for a nucleophilic substitution reaction on a quinoline derivative, based on data from a comparable system clockss.org.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Initial Reactants | Substituted Quinoline + Nucleophile | 0.0 |
| Transition State 1 (Attack at C4) | TS_C4 | +15.2 |
| Intermediate 1 (Meisenheimer Complex at C4) | Int_C4 | -5.8 |
| Transition State 2 (Attack at C2) | TS_C2 | +24.0 |
| Intermediate 2 (Meisenheimer Complex at C2) | Int_C2 | +3.0 |
| Product (Substitution at C4) | Product_C4 | -10.5 |
| Product (Substitution at C2) | Product_C2 | -1.7 |
Beyond predicting the regioselectivity of a single reaction, computational studies can also be used to understand the effect of different substituents on the reactivity of the quinoline ring. By systematically varying the functional groups on the molecule and calculating the resulting electronic properties and reaction energy profiles, a comprehensive understanding of the structure-reactivity relationships can be developed. This predictive capability is invaluable for the rational design of new derivatives of this compound with desired chemical properties and for optimizing reaction conditions for their synthesis.
Furthermore, computational methods can elucidate the mechanisms of other types of reactions, such as electrophilic aromatic substitution. In this case, the analysis would focus on the Highest Occupied Molecular Orbital (HOMO) to identify the most nucleophilic sites on the ring, which are prone to attack by electrophiles. Theoretical studies on similar aromatic systems have successfully predicted the sites of electrophilic attack by analyzing the distribution of the HOMO and the relative stabilities of the resulting intermediates orientjchem.orgsemanticscholar.org.
Medicinal Chemistry and Pharmacological Relevance of 2 Methoxyquinolin 6 Amine and Its Derivatives
Evaluation of Diverse Biological Activities within Quinoline (B57606) Scaffolds
The versatility of the quinoline ring system allows for extensive chemical modifications, leading to the development of derivatives with tailored pharmacological profiles. The introduction of various substituents at different positions of the 2-Methoxyquinolin-6-amine core can significantly influence its potency, selectivity, and pharmacokinetic properties. The following subsections will explore the key research findings related to the broad spectrum of biological activities associated with these quinoline scaffolds.
Antimicrobial Activity, including Antibacterial and Antifungal Studies
Derivatives of 6-methoxyquinoline have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. The structural features of these compounds play a crucial role in their mechanism of action and spectrum of activity.
A series of new 6-methoxyquinoline-3-carbonitrile derivatives were synthesized and evaluated for their in-vitro antimicrobial activity. The majority of the tested compounds showed moderate activity against a wide range of selected organisms, including Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and various fungal species. Notably, certain ester and thioether derivatives exhibited the highest antimicrobial activity against Gram-positive strains, while other derivatives were particularly effective against Gram-negative bacteria. One compound was found to be more active than the standard antifungal agent Amphotericin B against three different fungal species nih.gov.
Another study focused on quinoline-based hydroxyimidazolium hybrids. It was observed that a methoxy (B1213986) group at the C-6 position resulted in relatively lower antimicrobial activity compared to a methyl group at the same position researchgate.net. This highlights the subtle influence of substituent choice on biological outcomes. Furthermore, the antibacterial and antifungal activities of various 2-substituted-5-phenyl-1,3,4-thiadiazoles and related quinoline derivatives have been investigated, with some compounds showing good activity researchgate.net.
The following table summarizes the antimicrobial activity of selected 6-methoxyquinoline derivatives.
| Compound Type | Target Organism | Activity | Reference |
| 6-methoxyquinoline-3-carbonitrile derivatives | Gram-positive & Gram-negative bacteria, Fungi | Moderate to high | nih.gov |
| 6-methoxyquinoline-hydroxyimidazolium hybrid | Bacteria and Fungi | Lower activity than methyl analog | researchgate.net |
| 2-substituted-5-phenyl-1,3,4-thiadiazoles | Bacteria and Fungi | Good activity | researchgate.net |
Antimalarial Research and Development of Primaquine Analogs
The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine being a key clinical agent. The 6-methoxy group is a characteristic feature of primaquine and its analogs, and research has extensively explored modifications of this core structure to enhance efficacy and reduce toxicity.
Primaquine, chemically known as (RS)-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine, is a critical drug for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale by targeting the dormant liver-stage hypnozoites nih.gov. The 6-methoxy group is understood to be crucial for its antimalarial activity, influencing both efficacy and toxicity medchemexpress.com.
Numerous analogs of primaquine have been synthesized by modifying the quinoline ring and the terminal amino group. These modifications aim to improve bioavailability, reduce toxicity, and prolong activity worldnewsnaturalsciences.com. For instance, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized and showed promising antiplasmodial activity against Plasmodium falciparum with good selectivity mdpi.com. The linker between the quinoline and tetrazole moieties significantly influenced both the activity and cytotoxicity mdpi.com.
Furthermore, 5-phenoxy primaquine analogs have been developed, with most showing improved blood-stage antimalarial activity against P. falciparum compared to primaquine itself. Interestingly, the most active compound in one series was the one without any substituents on the 5-phenoxy ring researchgate.net. These studies underscore the potential of the 6-methoxy-8-aminoquinoline scaffold as a versatile platform for developing new antimalarial agents.
The table below presents some key primaquine analogs and their reported antimalarial activity.
| Analog Type | Target | Key Finding | Reference |
| 8-amino-6-methoxyquinoline-tetrazole hybrids | Plasmodium falciparum | Promising antiplasmodial activity and selectivity | mdpi.com |
| 5-phenoxy primaquine analogs | Plasmodium falciparum | Improved blood-stage activity compared to primaquine | researchgate.net |
| 4-substituted 8-amino-6-methoxyquinolines | Plasmodium cynomolgi | Activity comparable to primaquine with lower toxicity | nih.gov |
Anticancer Potential and Cytotoxicity Studies
Quinoline derivatives have emerged as a significant class of compounds in anticancer drug discovery, exhibiting cytotoxic effects against various human tumor cell lines through diverse mechanisms of action nih.govresearchgate.net. The presence of a methoxy group on the quinoline ring has been shown to influence the anticancer activity of these compounds.
A study on 6-methoxyquinoline complexes with copper(II), zinc(II), cobalt(II), and silver(I) investigated their antitumor effects on A549 lung carcinoma cells. The copper complex, in particular, demonstrated a lower IC50 value, indicating higher cytotoxicity. This complex was found to decrease cell proliferation and induce oxidative stress, leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis researchgate.net.
In another study, a series of 6,7-dimethoxyquinazoline derivatives, which share a methoxy-substituted heterocyclic core, were synthesized and evaluated for their cytotoxicity against colon and ovarian cancer cell lines. Several of these compounds showed significant cytotoxicity, with the most promising derivative exhibiting IC50 values in the sub-micromolar to low micromolar range mdpi.com. Furthermore, research on 6-methoxy-2-arylquinolines has been conducted to evaluate their potential as P-glycoprotein inhibitors, which are involved in multidrug resistance in cancer nih.gov.
The cytotoxic activities of selected methoxyquinoline derivatives are summarized in the table below.
| Compound | Cell Line | IC50 Value | Reference |
| Copper(II)-6-methoxyquinoline complex | A549 (Lung carcinoma) | 57.9 µM | researchgate.net |
| 2-aryl-6,7-dimethoxyquinazoline derivative (7c) | HCT116p53(+/+) (Colon cancer) | 0.7 µM | mdpi.com |
| 2-aryl-6,7-dimethoxyquinazoline derivative (7c) | HCT116p53(-/-) (Colon cancer) | 1.7 µM | mdpi.com |
Antiviral Properties and Mechanism of Action
The quinoline scaffold is present in several compounds with known antiviral activity, and research continues to explore its potential against a variety of viral pathogens nih.govresearchgate.net. The mechanisms of action for antiviral quinolines are diverse and can include targeting viral enzymes, interfering with viral replication, or blocking viral entry into host cells mdpi.comebsco.com.
A comprehensive review on the antiviral activity of quinoline derivatives highlighted their potency against a range of viruses, including Zika virus, enterovirus, herpes virus, and human immunodeficiency virus (HIV) nih.gov. For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives, which are structurally related to the antimalarial drug mefloquine, have shown activity against Zika virus replication by reducing viral RNA production nih.gov.
The antiviral mechanisms of alkaloids, including quinoline derivatives, can involve the inhibition of DNA and RNA synthesis, blockage of viral replication, and interference with protein synthesis mdpi.com. Some alkaloids exhibit dual mechanisms, such as inhibiting both viral fusion and replication researchgate.net. For example, camptothecin, a quinoline alkaloid, acts as a DNA topoisomerase I inhibitor, which in turn affects the synthesis of viral DNA and RNA mdpi.com.
While specific studies on the antiviral properties of this compound are limited, the broader research on quinoline derivatives suggests that this scaffold holds promise for the development of novel antiviral agents.
Anti-inflammatory and Antioxidant Activities
Quinoline derivatives have been investigated for their potential to combat inflammation and oxidative stress, two interconnected processes implicated in a multitude of chronic diseases rsc.org. The inherent chemical properties of the quinoline ring system, including its ability to interact with various biological molecules, contribute to these activities.
A mini-review highlighted that quinoline, isoquinoline, and indole compounds possess a range of biological activities, including antioxidant and anti-inflammatory effects researchgate.net. The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to lipids, proteins, and DNA mdpi.com. For instance, a study on new synthetic quinoline derivatives demonstrated their antioxidant potential against the DPPH radical, with the location and type of functional group being important for this activity.
In terms of anti-inflammatory action, certain quinoline alkaloids have been shown to suppress the gene expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages. The anti-inflammatory effects of some compounds are linked to their ability to inhibit enzymes involved in the inflammatory cascade.
The table below provides an overview of the anti-inflammatory and antioxidant activities of quinoline derivatives.
| Activity | Compound Type | Key Finding | Reference |
| Antioxidant | Synthetic quinoline derivatives | Scavenging of DPPH radical | |
| Anti-inflammatory | Quinoline alkaloids | Suppression of pro-inflammatory cytokines | |
| Antioxidant & Anti-inflammatory | General quinoline derivatives | Review of biological activities | researchgate.netmdpi.com |
Neurological Applications and Neurotransmitter Receptor Modulation
The quinoline scaffold is present in compounds that exhibit activity in the central nervous system (CNS), suggesting potential applications in neurology. The interaction of quinoline derivatives with various neurotransmitter receptors and transporters is an area of active investigation.
One notable example is mefloquine, an antimalarial quinoline derivative, which has been shown to interact with neurotransmitter receptors in vitro. Studies have demonstrated that mefloquine can bind to serotonin (5-HT) receptors and act as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors. These interactions may be relevant to the neuropsychiatric side effects associated with the drug.
Furthermore, research into functionalized methoxy quinoline derivatives has explored their potential as antiepileptic and anti-Alzheimer's agents. These studies have investigated the inhibition of enzymes such as acetylcholinesterase (Ache), which is a key target in Alzheimer's disease therapy researchgate.net. The ability of certain quinoline derivatives to modulate the responsiveness of NMDA receptors, which are crucial for synaptic plasticity and neuronal function, has also been reviewed.
While direct studies on the neurological applications of this compound are not extensively documented, the known interactions of other quinoline derivatives with CNS targets suggest that this class of compounds warrants further investigation for its potential in treating neurological disorders.
Target Identification and Mechanistic Elucidaion
The therapeutic potential of this compound and its derivatives is underpinned by their diverse molecular interactions and mechanisms of action. Researchers have identified several key biological targets and cellular pathways that are modulated by this class of compounds, leading to their observed pharmacological effects.
Enzyme and Protein Inhibition Studies
Derivatives of the quinoline scaffold have been extensively studied as inhibitors of various enzymes and proteins, highlighting a significant area of medicinal chemistry research. While direct studies on this compound are limited, the broader class of quinoline derivatives has demonstrated potent inhibitory activity against several key protein families.
One major area of investigation is their role as protein kinase inhibitors . Quinolines have been identified as effective inhibitors of Pim and mTORC protein kinases, which are crucial in cancer cell growth and survival. nih.gov Furthermore, they have shown inhibitory activity against receptor tyrosine kinases such as VEGFR-2 and c-Met, which are pivotal in angiogenesis and tumor progression. nih.govnih.gov The general mechanism of action for many of these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell proliferation.
Another important target for quinoline derivatives is the histone methyltransferase G9a . This enzyme is involved in epigenetic regulation, and its inhibition can lead to changes in gene expression that are detrimental to cancer cells. Studies on 6,7-dimethoxyquinazoline analogues, which share structural similarities with this compound, have shown that these compounds act as potent, substrate-competitive inhibitors of G9a. nih.gov
Additionally, quinoline-based compounds have been found to inhibit cholinesterases, enzymes that play a crucial role in the nervous system. A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Kinetic studies revealed that these compounds act as mixed-type inhibitors of AChE. mdpi.com
The table below summarizes the inhibitory activities of some quinoline derivatives against various enzymes.
| Compound Class | Target Enzyme/Protein | Mechanism of Inhibition | Reference |
| 2-Oxoquinoline Derivatives | Pim and mTORC Protein Kinases | Competitive ATP binding | nih.gov |
| 6,7-Dimethoxyquinazoline Analogues | G9a Histone Methyltransferase | Substrate-competitive | nih.gov |
| 4-N-Phenylaminoquinoline Derivatives | Acetylcholinesterase (AChE) | Mixed-type | mdpi.com |
| Quinoline Derivatives | VEGFR-2 | ATP-competitive | nih.gov |
Interaction with DNA and Impact on Nucleic Acid Synthesis
The interaction of quinoline derivatives with DNA represents a significant mechanism for their biological activity, particularly in the context of antimicrobial and anticancer effects. These compounds can interfere with DNA replication and transcription, ultimately leading to cell death.
Several studies have demonstrated that quinoline-based compounds can directly bind to DNA. For instance, palladium(II) complexes of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives have been shown to bind to Calf Thymus DNA (CT-DNA) via intercalation. nih.gov This mode of binding involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, causing a distortion of the DNA structure and interfering with the binding of DNA-processing enzymes.
Furthermore, quinoline derivatives have been identified as potent inhibitors of enzymes involved in nucleic acid synthesis. A notable target is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication. nih.govcreative-biolabs.com By inhibiting this enzyme, quinoline derivatives can effectively block bacterial proliferation. nih.gov Some quinoline derivatives have also shown inhibitory activity against HIV reverse transcriptase, an enzyme that synthesizes DNA from an RNA template. biorxiv.org
The ability of certain quinoline derivatives to inhibit RNA synthesis has also been reported. For example, some quinoline compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, highlighting their potential as antiviral agents. acs.org
The table below provides examples of the interaction of quinoline derivatives with DNA and their impact on nucleic acid synthesis.
| Compound Class | Mechanism of Action | Target | Reference |
| Palladium(II) complexes of 2-chloroquinoline derivatives | DNA Intercalation | Calf Thymus DNA | nih.gov |
| Novel quinoline derivatives | DNA Gyrase Inhibition | E. coli DNA gyrase | nih.gov |
| Quinoline derivatives | RNA Synthesis Inhibition | SARS-CoV-2 RdRp | acs.org |
| Quinoline-based analogs | DNA Methyltransferase Inhibition | Human DNMT1, C. difficile CamA | biorxiv.org |
Modulation of Cellular Pathways (e.g., cell cycle arrest, apoptosis, angiogenesis)
Beyond direct enzyme inhibition and DNA interaction, derivatives of this compound can exert their pharmacological effects by modulating complex cellular pathways, including those that control cell proliferation, survival, and the formation of new blood vessels.
Apoptosis Induction: A significant body of research has shown that quinoline derivatives can induce programmed cell death, or apoptosis, in cancer cells. For example, a novel quinoline derivative, IND-2, was found to induce apoptosis in prostate cancer cells by causing the loss of mitochondrial membrane potential and increasing the expression of cleaved caspases-3 and -7, and cleaved poly (ADP-ribose) polymerase (PARP). mdpi.com Another study on tetrahydrobenzo[h]quinoline derivatives demonstrated a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, a key indicator of apoptosis induction. tbzmed.ac.ir
Cell Cycle Arrest: In addition to inducing apoptosis, some quinoline derivatives can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. For instance, 5,7-dimethoxycoumarin, a compound with a related heterocyclic structure, was shown to block the cell cycle in the G0/G1 phase in melanoma cell lines. nih.gov While direct evidence for this compound derivatives is still emerging, the known effects of related compounds suggest this is a plausible mechanism of action.
Angiogenesis Inhibition: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Several quinoline derivatives have been identified as potent inhibitors of angiogenesis. Quindoline derivatives, for example, have been shown to interact with the G-rich DNA sequences of the Vascular Endothelial Growth Factor (VEGF) promoter, stabilizing a G-quadruplex structure and thereby suppressing the transcription and expression of the VEGF protein. nih.gov Another quinoline derivative, QC-4, has been reported to exert its antineoplastic efficacy by inducing both apoptosis and anti-angiogenesis. nih.gov
The table below summarizes the effects of quinoline derivatives on these key cellular pathways.
| Cellular Pathway | Effect of Quinoline Derivatives | Example Compound Class/Derivative | Reference |
| Apoptosis | Induction via mitochondrial pathway and modulation of Bcl-2 family proteins | IND-2, Tetrahydrobenzo[h]quinoline | mdpi.comtbzmed.ac.ir |
| Cell Cycle | Arrest at G0/G1 phase | 5,7-dimethoxycoumarin | nih.gov |
| Angiogenesis | Inhibition by suppressing VEGF expression | Quindoline derivatives, QC-4 | nih.govnih.gov |
Biofilm Eradication Studies
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability of certain compounds to inhibit the formation of or eradicate existing biofilms is a critical area of antimicrobial research.
Recent studies have highlighted the potential of quinoline derivatives in combating bacterial biofilms. A series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives were synthesized and evaluated for their antibiofilm activity against pathogenic microbes isolated from urinary tract infections. mdpi.com One of the synthesized compounds demonstrated significant efficacy in preventing biofilm formation by clinically relevant pathogens such as E. coli, P. aeruginosa, and C. neoformans. mdpi.com The mechanism of action was suggested to involve disruption of the bacterial cell membrane, as evidenced by a protein leakage assay. mdpi.com
While not directly focused on this compound, research on 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, which contain a related heterocyclic core, has also shown promising biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
The following table presents findings from biofilm eradication studies involving methoxyquinoline derivatives.
| Compound | Target Microbe | Biofilm Inhibition (%) | Reference |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | E. coli | 94.60 | mdpi.com |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | P. aeruginosa | 91.74 | mdpi.com |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | C. neoformans | 98.03 | mdpi.com |
Structure-Activity Relationship (SAR) Investigations of Substituted Quinoline Systems
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents.
Influence of Substituent Position and Nature on Bioactivity
Research into the SAR of quinoline derivatives has revealed several key trends regarding the influence of substituents on their biological activities.
In the context of antimicrobial and antibiofilm activity , studies on 7-methoxyquinoline derivatives have shown that the nature of the substituent on the benzenesulfonamide moiety significantly impacts their efficacy. mdpi.com For instance, the presence of a 2-pyrimidinyl group was found to be more potent than a 4-pyrimidinyl group. mdpi.com Furthermore, the introduction of a terminal hydrophobic 6-membered heterocyclic ring was shown to enhance antimicrobial activity. mdpi.com
For anticancer activity , the position of substituents on the quinoline ring is critical. In a series of 2-arylquinoline derivatives, C-6 substituted compounds displayed better activity profiles against various cancer cell lines compared to their unsubstituted counterparts. The nature of the aryl group at the 2-position also played a significant role, with 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showing notable cytotoxicity.
In the development of cholinesterase inhibitors , the length of the carbon linker between the quinoline core and a morpholine moiety in 4-N-phenylaminoquinoline derivatives was found to influence their inhibitory potency against AChE and BChE. mdpi.com Specifically, a shorter linker was generally associated with better activity. mdpi.com
The table below highlights some key SAR findings for substituted quinoline systems.
| Compound Class | Biological Activity | Key SAR Finding | Reference |
| 7-Methoxyquinoline-benzenesulfonamide derivatives | Antimicrobial/Antibiofilm | 2-Pyrimidinyl substituent enhances potency over 4-pyrimidinyl. | mdpi.com |
| 2-Arylquinoline derivatives | Anticancer | C-6 substitution improves activity; nature of the 2-aryl group is important. | |
| 4-N-Phenylaminoquinoline-morpholine derivatives | Cholinesterase Inhibition | Shorter carbon linker between quinoline and morpholine is favorable for activity. | mdpi.com |
| 8-Amino-6-methoxyquinoline-tetrazole hybrids | Antiplasmodial | The linker between the quinoline and tetrazole moieties, and its substitution, strongly influences activity and cytotoxicity. | mdpi.com |
Impact of Amine and Methoxy Groups on Receptor Binding and Efficacy
The amine and methoxy functional groups are pivotal in defining the pharmacological profile of this compound and its derivatives. Their positions on the quinoline scaffold, their electronic properties, and their ability to participate in various intermolecular interactions significantly influence how these molecules bind to their biological targets and elicit a functional response. Structure-activity relationship (SAR) studies, often supported by computational modeling, have begun to elucidate the specific contributions of these moieties to receptor affinity and efficacy.
The Role of the 6-Amino Group
The Contribution of the 2-Methoxy Group
The 2-methoxy group, while not as interactive as the amino group in terms of hydrogen bonding, plays a crucial role in modulating the electronic and steric properties of the quinoline ring. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. nih.gov The presence of this group at the 2-position also influences the electron density of the quinoline ring system, which can affect its ability to participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov
Moreover, the methoxy group contributes to the lipophilicity of the molecule. The bioisosteric replacement of a methoxy group with other functional groups, such as a hydroxyl group or a fluorine atom, is a common strategy in medicinal chemistry to fine-tune a compound's pharmacokinetic and pharmacodynamic properties. chemrxiv.org For instance, replacing a metabolically labile methoxy group can enhance a compound's metabolic stability. chemrxiv.org
Synergistic Effects and Structure-Activity Relationships
The combined presence of the 2-methoxy and 6-amino groups on the quinoline scaffold results in a unique electronic and steric profile that dictates the molecule's interaction with its biological target. SAR studies on various quinoline derivatives have demonstrated that modifications to these groups can lead to significant changes in biological activity.
For example, in a series of 8-aminoquinoline antimalarial drugs, the presence of a 6-methoxy group was found to be important for activity. who.int While this is a different isomer, it highlights the general importance of the methoxy substituent on the quinoline core. The relative positioning of the amino and methoxy groups is also critical, as it determines the geometry of interaction with the receptor.
The following table summarizes the general influence of the amine and methoxy groups on the properties of quinoline derivatives, based on broader studies of this chemical class.
| Functional Group | Position | Key Interactions and Effects | Impact on Receptor Binding and Efficacy |
|---|---|---|---|
| Amine (-NH₂) | 6 | Acts as a hydrogen bond donor. Influences basicity and ionization state. | Can significantly contribute to binding affinity through direct hydrogen bonding with receptor residues. Proper positioning is crucial for optimal interaction. |
| Methoxy (-OCH₃) | 2 | Can act as a hydrogen bond acceptor. Modulates electronic properties and lipophilicity of the quinoline ring. | Can enhance binding through hydrogen bonding and hydrophobic interactions. Influences metabolic stability and overall pharmacokinetic profile. |
It is important to note that while these general principles provide a framework for understanding the impact of the amine and methoxy groups, the precise nature and strength of their contributions are highly dependent on the specific architecture of the receptor binding site. Further detailed studies, including the synthesis and biological evaluation of a focused library of this compound analogs with systematic modifications of these key functional groups, are necessary to fully delineate their roles in receptor binding and efficacy.
Applications in Materials Science and Catalysis Involving Quinoline Derivatives
Role of Quinoline (B57606) Derivatives in Functional Materials Development
Quinoline derivatives are integral to the creation of functional materials, particularly in optoelectronics and sensor technology, due to their unique photophysical properties.
Organic Light-Emitting Diodes (OLEDs): The excellent electron transport and luminescent properties of quinoline derivatives make them prime candidates for use in OLEDs. researchgate.net They are utilized in the light-emitting and charge-transporting layers to enhance device brightness, efficiency, and stability. researchgate.net For instance, pyrazoloquinoline derivatives have been investigated for their electroluminescent effects, which are crucial for OLED performance. synquestlabs.com By modifying the quinoline structure, researchers can tune the emission spectrum to produce different colors, with a particular focus on developing high-efficiency green and blue emitters for display and lighting applications. researchgate.netsynquestlabs.com One study successfully produced an OLED device using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material, demonstrating the viability of quinoline derivatives in practical applications. nih.gov
Fluorescent Sensors: The ability of quinoline derivatives to bind with metal ions and subsequently alter their fluorescence properties has led to their widespread use as chemosensors. doaj.orgitu.edu.tr These sensors can detect specific metal ions with high sensitivity and selectivity. doaj.org For example, novel quinoline-based thiazole (B1198619) derivatives have demonstrated a remarkable fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions, allowing for their detection. scialert.net Similarly, other quinoline derivatives have been designed as fluorescent sensors for Fe³⁺, with detection limits in the micromolar range, showcasing their potential in environmental monitoring and biological imaging. researchgate.net The rigid structure and potential for high quantum yield make the quinoline scaffold an ideal fluorophore for designing these advanced sensing materials. researchgate.net
| Functional Material Type | Quinoline Derivative Example | Application | Key Property |
|---|---|---|---|
| OLED Emitter | Pyrazoloquinolines | Flexible displays, TV sets, lighting | High electroluminescence efficiency |
| OLED Emitter | 5,7-dibromo-8-hydroxyquinoline | UV OLED devices | Fluorescence |
| Fluorescent Sensor | Quinoline-based thiazole derivatives | Detection of Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching upon ion binding |
| Fluorescent Sensor | Quinoline-based hydrazone derivative | Detection of Tributyltin (TBT) | Colorimetric and fluorescent change |
Catalytic Applications in Organic Transformations
In the realm of chemical synthesis, quinoline derivatives serve critical functions both as catalysts and as ligands that coordinate with metal catalysts to facilitate organic transformations. Their structural versatility allows for fine-tuning of catalytic activity and selectivity.
Ligands in Asymmetric Catalysis: Chiral ligands containing quinoline motifs are extensively used in asymmetric catalysis to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. These ligands coordinate with transition metals like ruthenium and iridium to form highly effective catalysts for reactions such as the asymmetric hydrogenation of quinolines themselves, yielding tetrahydroquinolines with excellent enantioselectivity. mdpi.com The mechanism often involves a stepwise transfer process where the quinoline ligand plays a key role in creating the chiral environment necessary for selective reduction. mdpi.com
Catalysts for Oxidation Reactions: Quinoline derivatives can also act directly as catalysts, often in complex with metal ions. For example, complexes formed between various quinoline compounds and copper salts have been shown to possess significant catecholase activity, efficiently catalyzing the oxidation of catechol to o-quinone. ajol.info The catalytic efficiency depends on both the chemical structure of the quinoline ligand and the nature of the copper salt used. ajol.info Studies have shown that ligands like 2-chloroquinoline-3-carbohydrazide, when complexed with copper acetate, exhibit high catalytic activity in this oxidation reaction. ajol.info
| Catalytic System | Role of Quinoline Derivative | Organic Transformation | Example Catalyst/Ligand |
|---|---|---|---|
| Cationic Ruthenium(II) Complexes | Chiral Diamine Ligand | Asymmetric Hydrogenation of Quinolines | η⁶-arene-N-monosulfonylated diamine |
| Copper(II) Complexes | Coordinating Ligand | Oxidation of Catechol to o-quinone | 2-chloroquinoline-3-carbohydrazide |
| Rhodium Complexes | Photoactive Ligand | Metallaphotoredox Cross-Coupling | Diarylquinoline scaffolds |
Integration in Dye and Pigment Chemistry
The extended aromatic system of the quinoline ring makes it an excellent chromophore, leading to its use in a variety of dyes and pigments.
Quinoline Yellow: One of the most prominent examples is Quinoline Yellow, which exists in a spirit-soluble form (SS) and a water-soluble form (WS). Quinoline Yellow SS is prepared by the fusion of quinaldine (B1664567) and phthalic anhydride (B1165640) and is used to color plastics like polystyrene and polycarbonates, as well as in spirit lacquers. The water-soluble version, Quinoline Yellow WS (E number E104), is a mixture of sulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione. ajol.infomoldb.com Due to its solubility and stability against light and heat, it is used as a food additive in beverages and confections, and also finds use in pharmaceuticals and cosmetics. ajol.infonih.gov
Cyanine (B1664457) and Other Dyes: Quinoline and its methylated derivatives, quinaldine (2-methylquinoline) and lepidine (4-methylquinoline), are essential precursors in the synthesis of cyanine dyes. acs.org These dyes are known for their sharp and strong absorption bands and are used as photosensitizers. Furthermore, the quinoline skeleton is a versatile base for designing novel dyes for specific applications. Researchers have developed quinoline-based dyes that can act as photoinitiators for the polymerization of acrylates under visible light, with potential applications in dental materials.
| Dye/Pigment Class | Specific Example | Chemical Basis | Key Applications |
|---|---|---|---|
| Quinophthalone Dye | Quinoline Yellow SS (Solvent Yellow 33) | 2-(2-quinolyl)indan-1,3-dione | Plastics, lacquers, hydrocarbon solvents |
| Quinophthalone Dye | Quinoline Yellow WS (E104) | Sulfonated 2-(2-quinolyl)indan-1,3-dione | Food coloring, cosmetics, pharmaceuticals |
| Cyanine Dyes | Various | Derived from quinaldine or lepidine salts | Photosensitizers, fluorescent reagents |
| Functional Dyes | Quinoline[2,3-b]-1H-imidazo[1,2-a]pyridinium bromide | Modified quinoline skeleton | Visible light photoinitiators |
Future Research Perspectives and Emerging Directions for 2 Methoxyquinolin 6 Amine
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of quinoline (B57606) derivatives is well-established, often relying on classic reactions like the Doebner-von Miller or Skraup synthesis. mdpi.com However, future research will increasingly prioritize the development of novel, more efficient, and environmentally sustainable synthetic routes for 2-Methoxyquinolin-6-amine and its analogs.
Green chemistry principles are central to this evolution, aiming to maximize reactant efficiency and minimize waste. rsc.org Key areas of exploration include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids.
Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts or metal catalysts, to drive reactions under milder conditions.
Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption. rsc.org
Table 1: Potential Green Chemistry Approaches for Quinoline Synthesis
| Green Chemistry Principle | Potential Application to this compound Synthesis | Anticipated Benefits |
|---|---|---|
| Maximizing Atom Economy | Designing cyclization reactions that minimize the formation of byproducts. | Reduced chemical waste and improved cost-efficiency. |
| Use of Safer Solvents | Employing aqueous media or solvent-free conditions for condensation reactions. | Reduced environmental pollution and worker exposure to hazardous chemicals. |
| Energy Efficiency | Applying microwave-assisted organic synthesis (MAOS) to accelerate key reaction steps. | Drastically reduced reaction times and lower energy consumption. |
| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the quinoline core. | Reduced reliance on petrochemicals and a more sustainable chemical industry. |
| Catalysis | Development of reusable solid acid catalysts to replace corrosive mineral acids in cyclization steps. | Simplified purification, catalyst recycling, and reduced corrosive waste streams. |
Advanced Computational and Machine Learning Strategies for Compound Design
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. For this compound, advanced computational and machine learning (ML) strategies offer a powerful avenue for designing novel derivatives with enhanced potency and specificity. researchgate.netnih.gov These techniques can accelerate the drug discovery process, reduce costs, and decrease the risk of late-stage clinical trial failures. nih.govnih.gov
Machine learning algorithms can be applied at nearly every stage of the drug design pipeline. mdpi.com Predictive models, such as those for Quantitative Structure-Activity Relationship (QSAR), can establish correlations between the chemical structure of this compound derivatives and their biological activity. mdpi.comresearchgate.net Deep learning models, a subset of ML, can be trained on large datasets of chemical compounds to generate entirely new molecules (de novo design) with desired properties. nih.govmdpi.com
Future computational work on this compound could involve:
Virtual Screening: Using ML models to screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. researchgate.net
Lead Optimization: Employing algorithms to suggest specific chemical modifications to the this compound scaffold to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Target Prediction: Utilizing trained models to predict potential new biological targets for the compound, thereby expanding its therapeutic possibilities.
Table 2: Application of Machine Learning in the Design of this compound Derivatives
| Machine Learning Technique | Application in Drug Design | Potential Outcome for this compound |
|---|---|---|
| Support Vector Machines (SVM) | Classification of molecules as active or inactive against a target. mdpi.com | Rapidly identify promising candidates from large chemical databases for further testing. |
| Random Forest | Building robust QSAR models to predict biological activity. nih.gov | Guide the chemical synthesis process by prioritizing modifications likely to increase potency. |
| Deep Neural Networks (DNN) | De novo generation of novel chemical structures with optimized properties. mdpi.com | Create novel, patentable derivatives of this compound with superior therapeutic profiles. |
| Graph Convolutional Networks (GCNs) | Predicting molecular properties and interactions directly from the molecular graph. nih.gov | Enhance the accuracy of predictions for complex biological activities and off-target effects. |
Identification of Undiscovered Biological Targets and Therapeutic Avenues
While the quinoline core is associated with a range of biological activities, the full therapeutic potential of this compound may not yet be realized. Future research will focus on identifying novel biological targets and, consequently, new therapeutic applications for this compound and its derivatives. The versatility of the quinoline scaffold suggests it could be relevant for a wide array of complex diseases, including neurodegenerative disorders, various cancers, and pain conditions. nih.govgoogle.com
Systematic screening of this compound against large panels of receptors, enzymes, and other protein targets is a key strategy. High-throughput screening (HTS) technologies enable the rapid testing of a compound against thousands of potential targets. Furthermore, approaches like chemical proteomics and thermal proteome profiling can identify direct protein-ligand interactions within a cellular context, offering unbiased insights into the compound's mechanism of action.
Emerging therapeutic avenues could include targeting G-protein-coupled receptors (GPCRs), which are implicated in a vast number of physiological processes and are highly desirable drug targets. nih.gov Additionally, voltage-gated calcium channels (VGCCs), which play critical roles in neurotransmitter release and membrane depolarization, represent another class of targets where quinoline derivatives have shown potential. google.com
Development of Multi-Target Directed Ligands and Hybrid Molecules
Complex, multifactorial diseases like Alzheimer's disease and cancer often involve the dysregulation of multiple biological pathways. nih.gov The traditional "one drug, one target" approach may be insufficient for treating such conditions. nih.gov An emerging and highly promising strategy is the development of Multi-Target Directed Ligands (MTDLs)—single chemical entities designed to interact with two or more distinct biological targets simultaneously. nih.govnih.gov
The this compound scaffold is an excellent starting point for designing MTDLs. The concept of molecular hybridization involves covalently linking this core with another known pharmacophore to create a new hybrid molecule. mdpi.comnih.gov This approach aims to produce synergistic effects, enhance therapeutic efficacy, and potentially reduce the likelihood of drug resistance. nih.gov
Potential hybridization strategies for this compound include:
Alzheimer's Disease: Combining the quinoline moiety with a cholinesterase inhibitor pharmacophore to simultaneously address cholinergic neuron loss and other pathological features of the disease. nih.gov
Cancer Therapy: Fusing the scaffold with a molecule known to inhibit a specific cancer-related protein, such as a kinase or topoisomerase, to create a dual-action anticancer agent. mdpi.com
Infectious Diseases: Linking it with a pharmacophore from an existing antimalarial or antibacterial drug to create a hybrid with a novel mechanism of action that could overcome resistance. mdpi.com
Integration with Nanotechnology for Targeted Delivery and Enhanced Efficacy
Even a highly potent compound can be limited by poor pharmacokinetics, such as low solubility, rapid degradation, or an inability to reach the target site in the body. Nanotechnology offers powerful solutions to these challenges. nih.gov By encapsulating this compound or its derivatives within nanocarriers, it is possible to significantly improve their therapeutic performance. researchgate.netbohrium.com
Nanoparticle-based drug delivery systems can enhance the solubility of poorly soluble drugs, protect them from premature degradation in the bloodstream, and prolong their circulation time. nih.govresearchgate.net These carriers can be engineered for either passive or active targeting. nih.gov
Passive Targeting: Nanoparticles tend to accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. nih.gov
Active Targeting: The surface of nanocarriers can be decorated with specific ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on diseased cells, leading to highly specific drug delivery. nih.govmdpi.com
Various types of nanocarriers could be explored for the delivery of this compound:
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles: Solid particles made from biodegradable polymers that allow for controlled and sustained drug release. researchgate.net
Dendrimers: Highly branched, tree-like molecules with a well-defined structure suitable for drug conjugation. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxyquinolin-6-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves functionalization of the quinoline core. Key routes include:
- Buchwald-Hartwig amination : Catalyzed by palladium complexes (e.g., Pd(OAc)₂) with ligands like Xantphos, enabling coupling of methoxy-substituted aryl halides with amines .
- Nucleophilic substitution : Methoxy groups can be introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaH/DMF), leveraging the electron-deficient quinoline ring .
- Reductive amination : For intermediates with ketone groups, using NaBH₃CN or H₂/Pd-C to introduce the amine moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Recommended Techniques :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8–4.0 ppm in ¹H NMR) and aromatic amine (-NH₂, δ ~5.5–6.5 ppm) protons. Quinoline ring carbons appear at δ 115–150 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z for C₁₀H₁₁N₂O: 175.0872) .
- FT-IR : Detect N-H stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Validation : Cross-reference with databases like PubChem or NIST for spectral matching .
Q. How should this compound be stored to ensure stability, and what safety precautions are necessary during handling?
- Storage : Keep in a dark, inert atmosphere (e.g., argon) at room temperature to prevent oxidation or moisture absorption .
- Safety : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to avoid inhalation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound derivatives?
- Analytical Framework :
- Dose-Response Analysis : Verify activity across multiple concentrations (e.g., IC₅₀ vs. MIC) to distinguish selective effects .
- Structural Analog Screening : Compare derivatives (e.g., varying substituents on the quinoline ring) to isolate structure-activity relationships (SAR) .
- Assay Replication : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Directing Group Influence :
- The methoxy group (-OCH₃) is electron-donating, directing electrophiles to the para and ortho positions of the quinoline ring. The amine (-NH₂) acts as a meta-director .
- Experimental Design :
- Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at specific sites.
- Protect the amine group (e.g., acetylation) to redirect reactivity .
- Case Study : Nitration under HNO₃/H₂SO₄ predominantly yields 5-nitro derivatives due to the combined directing effects .
Q. How can computational methods predict the reactivity and tautomeric states of this compound in solution?
- Tools :
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-311+G(d,p)) to evaluate tautomeric stability (amine vs. imine forms) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess proton transfer kinetics .
- Validation : Compare computed NMR chemical shifts with experimental data to confirm dominant tautomers .
- Application : Predict pH-dependent behavior (pKa ~8.5 for the amine group) to guide reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
